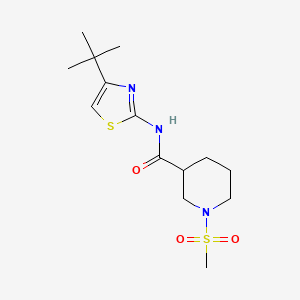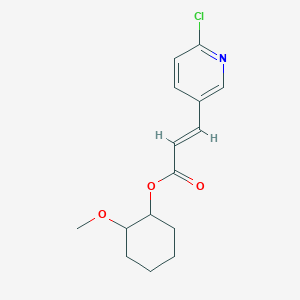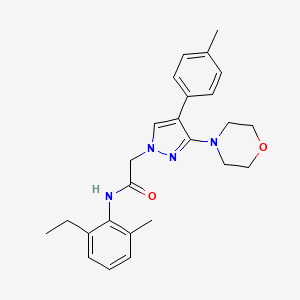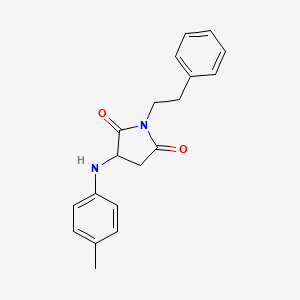
2-Cyclopropyl-2-phenylacetaldehyde
Vue d'ensemble
Description
2-Cyclopropyl-2-phenylacetaldehyde is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Cyclopropane Cycloaddition
A novel cycloaddition method has been developed using cyclopropylacetals and aldehydes, which results in trisubstituted tetrahydrofurans with three new chiral centers. This method is based on the transient generation of cyclopropyl oxocarbenium ions and is distinct from traditional malonate diester cycloadditions (Sabbatani & Maulide, 2016).
2. Organocatalysis in Cyclopropanation
Novel aryl sulfonamides have been developed for use as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes and sulfur ylides. These catalysts enable the production of cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).
3. Phenylacetaldehyde Reductase Engineering
Phenylacetaldehyde reductase (PAR) has been engineered for efficient substrate conversion in high concentrations of 2-propanol. This engineering is valuable for industrial enzyme applications and demonstrates adaptability for high substrate concentrations (Makino, Inoue, Dairi, & Itoh, 2005).
4. Rearrangement of α-Hydroxy-aldehydes
2-Cycloalkyl-2-hydroxy-2-phenylacetaldehydes undergo acid-catalyzed rearrangements to produce cycloalkenyl benzyl ketones. This transformation demonstrates the reactivity and potential utility of such compounds in synthetic chemistry (Inch, Watts, & Williams, 1971).
5. Metabolic Engineering for Fragrance Production
Saccharomyces cerevisiae has been metabolically engineered to produce 2-phenylethanol, a fragrance compound, via the Ehrlich pathway. This pathway involves the conversion of L-phenylalanine and demonstrates the potential of yeast strains for industrial fragrance production (Kim, Cho, & Hahn, 2014).
6. Acylation of [60]Fullerene
A photochemical methodology has been developed for the acylation of C60 fullerene using acyl radicals derived from aldehydes. This approach results in novel fullerene-based materials and highlights the versatility of cyclopropyl-substituted aldehydes (Tzirakis & Orfanopoulos, 2009).
7. Cytochrome P450cam-Catalyzed Oxidation
The oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam results in a diastereomeric mixture of epoxide and acetaldehyde products. This oxidation process provides insights into enzyme-mediated radical reactions (Miller, Fruetel, & Ortiz de Montellano, 1992).
Safety and Hazards
While specific safety and hazard information for 2-Cyclopropyl-2-phenylacetaldehyde is not available, general safety measures should be followed while handling this compound. These include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Relevant Papers Several papers have been published that discuss the synthesis and reactions of cyclopropane-containing compounds like this compound . These papers provide valuable insights into the synthesis, reactions, and potential applications of these types of compounds.
Propriétés
IUPAC Name |
2-cyclopropyl-2-phenylacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUNQCLWRFRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16282-50-1 | |
| Record name | 2-cyclopropyl-2-phenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)

